molecular formula C11H9N3O4 B181253 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid CAS No. 73953-89-6

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

Cat. No. B181253
CAS RN: 73953-89-6
M. Wt: 247.21 g/mol
InChI Key: IYYBUXUZYWGZGB-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid is a chemical compound with the molecular formula C11H9N3O4 .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid consists of a triazole ring attached to a benzyl group and two carboxylic acid groups . The planes of the triazole and phenyl rings are almost perpendicular to each other .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid are not available, related compounds have shown interesting reactivity. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid has a molecular weight of 247.21 g/mol . The compound has two hydrogen bond donors and a XLogP3-AA value of 1 .

Scientific Research Applications

Organic Synthesis

  • Summary of Application : 1,2,3-Triazoles are widely used in organic synthesis . A novel methodology has been developed to afford 1,4,5-trisubstituted 1-benzyl-5-formyl-1,2,3-triazole-4-carboxylates in one step under mild conditions .
  • Methods of Application : This method includes the reduction of the ester functional group to an aldehyde using lithium tri-tert-butoxyaluminum hydride .
  • Results or Outcomes : This method offers a different perspective for fully substituted 1,2,3-triazoles with high regioselectivity and high yields .

Pharmacological Potentials

  • Summary of Application : Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
  • Methods of Application : The synthesis and pharmacological activities recorded in the current literature for triazole derivatives were analyzed .
  • Results or Outcomes : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Anticancer Activity

  • Summary of Application : Some 1,2,3-triazole derivatives have shown growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The majority of the tested compounds displayed growth inhibition on non-small cell lung cancer cell line HOP-92 and different cell lines of Leukemia .

Antiviral Activity

  • Summary of Application : Triazoles and their derivatives have significant antiviral properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Triazole-containing drugs like fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc. have been discovered to have antifungal activities .

Materials Science

  • Summary of Application : 1,2,3-Triazoles have found broad applications in materials science .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not detailed in the source .

Agrochemicals

  • Summary of Application : Triazoles and their derivatives are also important in agrochemicals .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not detailed in the source .

Antimicrobial Activity

  • Summary of Application : Triazoles and their derivatives have significant antimicrobial properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Triazole-containing drugs like fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc. have been discovered to have antifungal activities .

Analgesic Activity

  • Summary of Application : Triazoles and their derivatives have been found to have analgesic (pain-relieving) properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not detailed in the source .

Anti-Inflammatory Activity

  • Summary of Application : Triazoles and their derivatives have been found to have anti-inflammatory properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not detailed in the source .

Future Directions

The future directions of research on 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid could involve its potential use in the detection of metal ions, as demonstrated by a study using 1,2,3-triazole-4,5-dicarboxylic acid-functionalized gold nanoparticles for the detection of aluminum ions .

properties

IUPAC Name

1-benzyltriazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c15-10(16)8-9(11(17)18)14(13-12-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYBUXUZYWGZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224688
Record name v-Triazole-4,5-dicarboxylic acid, 1-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid

CAS RN

73953-89-6
Record name v-Triazole-4,5-dicarboxylic acid, 1-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073953896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name v-Triazole-4,5-dicarboxylic acid, 1-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
XL Li, ML Zhao, XJ Yang, YD Qiao, GZ Liu - Journal of Cluster Science, 2022 - Springer
Solvothermal reactions of 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid (H 2 btda) and 5-[4-(1-imidazolyl)phenyl]-2H-tetrazole(ipt) with Cd(Ac) 2 ·2H 2 O afford one novel coordination …
Number of citations: 0 link.springer.com
LI Vereshchagin, AV Petrov, VN Kizhnyaev… - Russian journal of …, 2006 - Springer
Nonfused bis-1,3,4-oxadiazoles were synthesized by reaction of 5-substituted mono-and bis-tetrazoles with mono-and dicarboxylic acid chlorides. The results of kinetic studies showed …
Number of citations: 20 link.springer.com
LI Vereshchagin, TV Golobokova, FA Pokatilov… - Chemistry of …, 2011 - Springer
Polynuclear noncondensed systems in which the azole rings are bound by urethane or carbamide fragments have been synthesized by the reaction of azole carboxylic acid azides with …
Number of citations: 4 link.springer.com
R Varala, HB Bollikolla… - Current Organic …, 2021 - ingentaconnect.com
In this review, authors focus mostly on the various synthetic strategies developed so far for 1,2,3- triazole scaffold and its derivatives via different approaches such as metal-free, metal …
Number of citations: 22 www.ingentaconnect.com
S Ito, T Hirabayashi, K Matsumoto - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
9) After the previous paper (Ref. 8) had been published, the authors found a report which communicated that phenyl azide resulted by alkaline decomposition of the triazene salt …
Number of citations: 2 www.journal.csj.jp

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